molecular formula C21H22N4O5S2 B2551391 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one CAS No. 941878-26-8

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

Cat. No. B2551391
M. Wt: 474.55
InChI Key: RZCPOHKVRJTZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one is a chemical compound that is used in scientific research. It is a member of the piperazine family of compounds and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activities

One of the primary research applications of compounds similar to 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one involves their antibacterial properties. For instance, the synthesis and antibacterial activities of various piperazine derivatives have been studied extensively. These studies have shown that certain piperazine derivatives exhibit significant antibacterial activities against various pathogens, highlighting their potential in addressing bacterial infections (Wu Qi, 2014).

Antimalarial and Antileishmanial Activities

Research has also been conducted on the antimalarial properties of piperazine derivatives. These studies involve analyzing the structures and biological activities of these compounds, showing their potential as anti-malarial agents. Additionally, certain piperazine derivatives have been found effective against leishmaniasis, a tropical disease caused by parasites (A. M. Thompson et al., 2016).

Anti-HIV Activity

Compounds similar to 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one have also been studied for their potential anti-HIV activity. These studies focus on the synthesis and evaluation of new derivatives for their effectiveness against HIV-1 and HIV-2 strains, exploring the possibility of developing new non-nucleoside reverse transcriptase inhibitors (N. Al-Masoudi et al., 2007).

Antifungal Activity

Research on piperazine derivatives has also extended into exploring their antifungal properties. This includes the synthesis and evaluation of these compounds for their effectiveness against various fungal strains, which is crucial in the development of new antifungal agents (Hemant Suryavanshi, M. Rathore, 2017).

Crystal Structure and Chemical Analysis

Studies on compounds like 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one often involve detailed crystal structure analysis and chemical characterization. This research is critical for understanding the molecular composition and properties of these compounds, which is essential for their application in various fields of scientific research (K. Kumara et al., 2017).

properties

IUPAC Name

4-(benzenesulfonyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c26-20(7-4-14-32(29,30)17-5-2-1-3-6-17)23-10-12-24(13-11-23)21-22-18-9-8-16(25(27)28)15-19(18)31-21/h1-3,5-6,8-9,15H,4,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCPOHKVRJTZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.